REACTION_CXSMILES
|
C([C:3]1[CH:4]=[CH:5][C:6]2[C:7]3[CH:8]=[CH:9][C:10](C#N)=[C:11]4[C:24]=3[C:15]([C:16]3[C:21]=2[C:20]=1[C:19](C#N)=[CH:18][CH:17]=3)=[CH:14][CH:13]=[C:12]4C#N)#N.[C:29]([C:31]1[CH:32]=[CH:33][C:34]2[C:35]3[CH:36]=[CH:37][C:38]([Br:55])=[C:39]4[C:52]=3[C:43]([C:44]3[C:49]=2[C:48]=1[C:47]([C:50]#[N:51])=[CH:46][CH:45]=3)=[CH:42][CH:41]=[C:40]4[C:53]#[N:54])#[N:30].BrC1C=CC2C3C=CC(Br)=C4C=3C(C3C=2C=1C(Br)=CC=3)=CC=C4Br>[N+](C1C=CC=CC=1)([O-])=O>[C:29]([C:31]1[CH:32]=[CH:33][C:34]2[C:35]3[CH:36]=[CH:37][C:38]([Br:55])=[C:39]4[C:52]=3[C:43]([C:44]3[C:49]=2[C:48]=1[C:47]([C:50]#[N:51])=[CH:46][CH:45]=3)=[CH:42][CH:41]=[C:40]4[C:53]#[N:54])#[N:30].[CH:8]1[C:7]2=[C:24]3[C:15]([C:16]4[C:21]5[C:20](=[CH:3][CH:4]=[CH:5][C:6]2=5)[CH:19]=[CH:18][CH:17]=4)=[CH:14][CH:13]=[CH:12][C:11]3=[CH:10][CH:9]=1
|
Name
|
3,4,9,10-tetrabromo-perylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)Br)C43)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
3,4,9,10-tetracyanoperylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)C#N)C43)C#N)C#N
|
Name
|
3,4,9-tricyano-10-bromoperylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)C#N)C43)C#N)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)C#N)C43)C#N)Br
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:3]1[CH:4]=[CH:5][C:6]2[C:7]3[CH:8]=[CH:9][C:10](C#N)=[C:11]4[C:24]=3[C:15]([C:16]3[C:21]=2[C:20]=1[C:19](C#N)=[CH:18][CH:17]=3)=[CH:14][CH:13]=[C:12]4C#N)#N.[C:29]([C:31]1[CH:32]=[CH:33][C:34]2[C:35]3[CH:36]=[CH:37][C:38]([Br:55])=[C:39]4[C:52]=3[C:43]([C:44]3[C:49]=2[C:48]=1[C:47]([C:50]#[N:51])=[CH:46][CH:45]=3)=[CH:42][CH:41]=[C:40]4[C:53]#[N:54])#[N:30].BrC1C=CC2C3C=CC(Br)=C4C=3C(C3C=2C=1C(Br)=CC=3)=CC=C4Br>[N+](C1C=CC=CC=1)([O-])=O>[C:29]([C:31]1[CH:32]=[CH:33][C:34]2[C:35]3[CH:36]=[CH:37][C:38]([Br:55])=[C:39]4[C:52]=3[C:43]([C:44]3[C:49]=2[C:48]=1[C:47]([C:50]#[N:51])=[CH:46][CH:45]=3)=[CH:42][CH:41]=[C:40]4[C:53]#[N:54])#[N:30].[CH:8]1[C:7]2=[C:24]3[C:15]([C:16]4[C:21]5[C:20](=[CH:3][CH:4]=[CH:5][C:6]2=5)[CH:19]=[CH:18][CH:17]=4)=[CH:14][CH:13]=[CH:12][C:11]3=[CH:10][CH:9]=1
|
Name
|
3,4,9,10-tetrabromo-perylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)Br)C43)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
3,4,9,10-tetracyanoperylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)C#N)C43)C#N)C#N
|
Name
|
3,4,9-tricyano-10-bromoperylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)C#N)C43)C#N)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)C#N)C43)C#N)Br
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |